molecular formula C24H19FN2O3 B6513101 N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888457-63-4

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6513101
CAS RN: 888457-63-4
M. Wt: 402.4 g/mol
InChI Key: ROCBJTPLQOZTRQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is a small molecule compound that has been studied for its potential to be used in scientific research. The compound is a derivative of benzofuran, a polycyclic aromatic hydrocarbon, and has been shown to have a number of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, preventing it from performing its normal function. This inhibition of enzyme activity is believed to be the basis for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, as well as the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been studied for its potential to be used as an anti-cancer agent, as well as a potential treatment for Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable, which makes it easier to work with in the laboratory. In addition, the compound is relatively inexpensive, which makes it more cost-effective for laboratory experiments. However, one limitation is that the compound is not water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has a number of potential future directions for scientific research. One potential direction is to further study the compound’s mechanism of action, in order to better understand how it binds to enzymes and how it affects biochemical and physiological processes. In addition, the compound could be studied for its potential to be used as an anti-cancer agent, as well as a potential treatment for Alzheimer’s disease. Finally, the compound could be studied for its potential to be used in the development of new drugs for a variety of diseases and conditions.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide can be synthesized through a two-step process. The first step involves the condensation of 4-methylbenzaldehyde and 2-fluorobenzamide, which yields the intermediate compound 3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide. The second step involves the reaction of the intermediate compound with 3,4-dimethylphenyl isocyanide, which yields the final product of N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has been shown to have a number of potential applications in scientific research. The compound has been studied as a potential inhibitor of enzymes such as cyclooxygenase-2, and has been shown to have anti-inflammatory properties. In addition, the compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, and has been shown to have potential therapeutic applications in the treatment of Alzheimer’s disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-14-11-12-16(13-15(14)2)26-24(29)22-21(18-8-4-6-10-20(18)30-22)27-23(28)17-7-3-5-9-19(17)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBJTPLQOZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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